5-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid
Description
5-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a biphenyl-based carboxylic acid derivative featuring a chlorine substituent at the 5-position of the first benzene ring and a pyrrolidin-1-ylsulfonyl group at the 3'-position of the second benzene ring.
Properties
IUPAC Name |
4-chloro-2-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-6-7-15(17(20)21)16(11-13)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRCROZKOZNPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692331 | |
| Record name | 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-29-4 | |
| Record name | 5-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized via a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced by reacting the biphenyl intermediate with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a biphenyl core with a chloro group, a pyrrolidinylsulfonyl moiety, and a carboxylic acid group. Its molecular formula is , with a molecular weight of approximately 365.8 g/mol. The presence of these functional groups allows for diverse chemical reactivity and biological interactions.
Scientific Research Applications
The compound has a wide range of applications across different scientific domains:
Chemistry
- Building Block for Organic Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in developing novel pharmaceuticals.
Biology
- Biological Activities : Studies have indicated potential enzyme inhibition and receptor binding capabilities, which may modulate various biochemical pathways.
Medicine
- Therapeutic Potential : The compound is being explored for its anti-inflammatory, anticancer, and antimicrobial properties. Preliminary studies suggest it may disrupt cellular integrity or inhibit essential bacterial enzymes.
Industry
- Material Development : Due to its unique chemical properties, it is utilized in developing new materials such as polymers or coatings.
Antimicrobial Activity Study
A study conducted on the antimicrobial properties of 5-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid demonstrated significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Anticancer Research
Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells. The study suggested that its interaction with specific apoptotic pathways could be harnessed for developing new cancer therapies.
Mechanism of Action
The mechanism of action of 5-Chloro-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The target compound shares the [1,1'-biphenyl]-2-carboxylic acid core with several analogs, as highlighted in . Key structural variations lie in the substituents on the second benzene ring:
Key Observations :
- Formyl groups (e.g., in 5-Chloro-4'-formyl-) are smaller and more polar, which may reduce membrane permeability compared to the sulfonyl-pyrrolidine moiety .
Comparison with Heterocyclic Analogs
and describe compounds with heterocyclic components, though their cores differ from the biphenyl system:
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (): These feature a pyrrolidinone ring fused to a chlorinated benzene ring. The hydroxyl and thioxo-oxadiazole substituents contribute to antioxidant activity (1.5× ascorbic acid in DPPH assays) . The target compound’s pyrrolidine sulfonyl group may similarly modulate redox activity but with distinct steric effects.
- Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (): These contain a nitrogen-rich heterocycle with fluorine and cyclopropyl groups. The fluorine atom increases lipophilicity, while the pyrazole core may enhance metabolic stability compared to biphenyl systems .
Electronic Effects :
- The sulfonyl group in the target compound is a stronger electron-withdrawing group than the hydroxyl or amino substituents in ’s antioxidants, which could reduce radical scavenging capacity but improve stability .
Biological Activity
5-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid is a synthetic organic compound characterized by its unique biphenyl structure and functional groups, including a chloro group, a pyrrolidinylsulfonyl group, and a carboxylic acid. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHClNOS
- CAS Number : 1262007-09-9
The presence of the biphenyl core contributes to the compound's stability and allows for various chemical modifications that can enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, modulating metabolic pathways.
- Receptor Binding : It could bind to receptor sites, influencing cellular signaling mechanisms.
The precise mechanism remains under investigation, but preliminary studies suggest that the sulfonamide moiety enhances binding affinity to target proteins.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that derivatives of biphenyl carboxylic acids exhibit significant antiproliferative effects against various cancer cell lines. For instance, structural modifications have shown enhanced activity against breast cancer and other malignancies .
- Anti-inflammatory Properties : The compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is crucial in conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some studies have reported that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .
Study 1: Antiproliferative Effects
A study conducted on various biphenyl derivatives found that modifications at the 3' position significantly affected antiproliferative activity against cancer cell lines. The tested compounds exhibited IC values ranging from 20 nM to 100 nM, indicating strong cytotoxicity .
Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition revealed that compounds with a sulfonamide group demonstrated effective inhibition of carbonic anhydrase (CA) enzymes, which are implicated in tumor progression. The inhibition constants (K) were reported in the low micromolar range, showcasing their potential as therapeutic agents .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-2-carboxylic acid, and how can intermediates be characterized?
- Methodology : A biphenyl core can be synthesized via Suzuki-Miyaura cross-coupling between 2-chlorophenylboronic acid and a halogenated benzene derivative. The sulfonylpyrrolidine group is introduced via nucleophilic substitution using pyrrolidine and a sulfonyl chloride intermediate. Carboxylic acid functionality is typically retained or introduced via hydrolysis of ester precursors .
- Intermediate Characterization : Use / NMR to confirm regioselectivity of substitutions (e.g., biphenyl coupling efficiency). LC-MS or HRMS validates molecular weight and purity .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Adjust pH using buffered solutions (e.g., phosphate buffer, pH 7.4) to exploit the carboxylic acid group’s ionization. Co-solvents like DMSO (≤1% v/v) may enhance solubility without disrupting biological assays .
- Stability : Conduct stress testing under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH) to identify degradation pathways. Protect from light if photodegradation is observed (common with aryl sulfonamides) .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities. Compare retention times with synthetic intermediates .
- Elemental Analysis : Confirm stoichiometry of C, H, N, and S to validate synthetic accuracy .
Advanced Research Questions
Q. How can regioselective sulfonylation at the 3'-position of the biphenyl system be achieved?
- Methodology : Use directing groups (e.g., nitro or amino substituents) on the biphenyl scaffold to orient sulfonylation. Pyrrolidine-1-sulfonyl chloride reacts preferentially at the para position to electron-donating groups. Post-functionalization reduction (e.g., hydrogenation of nitro to amino) can refine selectivity .
- Challenges : Competing reactions at the 2-carboxylic acid site may occur; protect the acid as a methyl ester during sulfonylation .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR Analysis : Compare analogs with variations in (i) sulfonamide substituents (e.g., pyrrolidine vs. piperidine) and (ii) biphenyl substitution patterns. For example, replacing chlorine with methoxy groups at position 5 reduces steric hindrance but may alter target binding .
- Data Normalization : Control for batch-to-batch purity differences using orthogonal techniques (e.g., NMR integration vs. HPLC area percent) .
Q. How can chiral purity of the pyrrolidine sulfonamide group be ensured?
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine ring formation. Alternatively, use enzymatic resolution with lipases to separate enantiomers .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry confirms enantiomeric excess (>98% ee required for pharmacological studies) .
Q. What in silico approaches predict metabolic stability of this compound?
- Docking Studies : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) using software like Schrödinger Maestro. Identify metabolic hotspots (e.g., sulfonamide cleavage or hydroxylation at the biphenyl ring) .
- MD Simulations : Assess hydrolytic stability of the sulfonamide linkage in aqueous environments (e.g., simulated physiological pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
